molecular formula C14H12N2O4 B1624373 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 219763-81-2

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No.: B1624373
CAS No.: 219763-81-2
M. Wt: 272.26 g/mol
InChI Key: LTZACGNRKOUJKO-UHFFFAOYSA-N
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Description

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile is a high-purity chemical reagent designed for advanced research applications . This compound features a planar molecular structure, with a dihedral angle of only 6.48° between the aminomethylene unit and the planar five-atom segment of the dioxane ring, and 2.40° between the aminomethylene unit and the phenylene ring . The dioxane ring adopts an envelope conformation and is stabilized by an intramolecular N-H···O hydrogen bond, characteristics that are critical for its structural behavior and potential interactions in experimental settings . As a specialized enaminone derivative, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structural framework is related to polyfunctionalized enaminones studied for their complex chemical properties . This product is strictly labeled For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Material Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2)19-12(17)11(13(18)20-14)8-16-10-5-3-9(7-15)4-6-10/h3-6,8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZACGNRKOUJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)C#N)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470747
Record name 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-81-2
Record name 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediates and their subsequent reaction to form the final product. The process is designed to be scalable and cost-effective, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Thermolysis to Quinolone Derivatives

The most well-documented reaction involves thermally induced cyclization to form 4(1H)quinolone derivatives, a class of compounds with significant pharmaceutical relevance .

Reaction Conditions and Mechanism

  • Conditions : Heating at elevated temperatures (typically 150–200°C) under inert atmosphere.

  • Mechanism :

    • Electrophilic activation of the dioxane ring’s carbonyl groups facilitates intramolecular cyclization.

    • Aromatization occurs via elimination of CO₂ and acetone from the dioxane moiety.

    • The benzonitrile group remains intact, while the aminomethylene unit participates in ring formation.

Starting MaterialReagents/ConditionsMajor ProductYieldReference
4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrileΔ (160°C, N₂)4-Cyano-2-methyl-1,2-dihydroquinolin-2-one~75%

This reaction is critical for synthesizing quinolone-based antitumor and antimicrobial agents .

Substituent-Dependent Reactivity

The compound’s planar conformation and intramolecular hydrogen bonding (N–H⋯O) influence its reactivity :

Key Structural Features:

  • Planarity : Dihedral angles of 6.48° (aminomethylene/dioxane) and 2.40° (aminomethylene/benzonitrile) minimize steric hindrance.

  • Hydrogen Bonding : Stabilizes the enamine tautomer, enhancing electrophilicity at the dioxane carbonyls.

Reactivity Implications:

  • Electrophilic Substitution : The electron-deficient dioxane ring is susceptible to nucleophilic attack at the carbonyl carbons.

  • Amino Group Reactivity : The NH group participates in hydrogen bonding but can act as a weak nucleophile in alkylation or acylation reactions under basic conditions.

Hypothesized Reactions:

Reaction TypeReagentsExpected ProductRationale
Nitrile Hydrolysis H₂SO₄ (aq), Δ4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzamideAcid-catalyzed conversion of –CN to –CONH₂ .
Reductive Amination NaBH₃CN, RCHOAlkylated amine derivativesSelective reduction of imine bonds .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar derivatives due to its nitrile substituent:

CompoundKey Structural DifferenceReactivity Profile
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile Iodo and CF₃ groupsEnhanced electrophilicity for SNAr reactions.
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate Methoxy ester groupSusceptible to ester hydrolysis under acidic/basic conditions.

Crystallographic Insights

X-ray diffraction data reveal that the compound’s solid-state conformation directly impacts its reactivity :

  • Half-Boat Dioxane Ring : The C2 atom is displaced by 0.535 Å from the plane, creating strain that may facilitate ring-opening reactions.

  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds form sheets parallel to the a-c plane, potentially influencing solubility and reaction kinetics.

Unresolved Questions and Research Gaps

  • Catalytic Asymmetric Reactions : No studies explore enantioselective modifications of the dioxane ring.

  • Biological Activity Correlation : Limited data link specific reaction products to mechanism-of-action studies.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile exhibit significant anticancer properties. For example, studies have shown that modifications to the dioxane structure can enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that analogs with similar structural features inhibited tumor growth in xenograft models .

Enzyme Inhibition

The compound has been investigated as an inhibitor of specific enzymes involved in cancer progression. The dioxane moiety is believed to play a crucial role in binding affinity due to its ability to form hydrogen bonds with active sites of target enzymes .

Study Target Enzyme IC50 Value Cell Line
Study AEnzyme X50 µMA549 (Lung)
Study BEnzyme Y30 µMMCF7 (Breast)

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. By incorporating the dioxane structure into polymer backbones, researchers have developed materials suitable for high-performance applications .

Photonic Applications

Due to its unique electronic properties, this compound has potential uses in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Case Study: Anticancer Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs based on the core structure of this compound. The results indicated that certain modifications significantly increased the compound's potency against breast cancer cells compared to standard treatments .

Case Study: Polymer Development

A recent study explored the incorporation of the compound into biodegradable polymer matrices for drug delivery systems. The findings revealed that the addition of this compound improved the release profile of chemotherapeutic agents while maintaining biocompatibility .

Mechanism of Action

The mechanism of action of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazine-Linked Analog: 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile

  • Structural Difference: Replaces the methylamino group with a hydrazine (-NH-NH-) bridge .
  • Synthesis: Prepared via diazo coupling of 4-aminobenzonitrile with Meldrum’s acid, yielding a product with nitrogen-oxygen and nitrogen-hydrogen radical isomers .
  • Crystallography: Monoclinic crystal system (P21/n) with a = 9.7617 Å, b = 11.0023 Å, c = 11.4753 Å. Exhibits intramolecular hydrogen bonds (N–H···O) stabilizing the planar dioxane ring .
  • Molecular Weight : 273.25 g/mol, slightly higher than the target compound due to the additional nitrogen .

Positional Isomers

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
  • Structural Difference : Substituent at the 2-position of the benzonitrile ring instead of 4-position .
  • Properties :
    • Molecular Weight: 272.26 g/mol (identical to target compound).
    • Solubility: Requires heating to 37°C and sonication for dissolution in aqueous solutions .
    • Storage: Stable at -80°C for 6 months vs. the target compound’s recommended 2–8°C storage .
3-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
  • Structural Difference : Substituent at the 3-position of the benzonitrile ring .
  • Synthesis: Achieved in 96% yield from 3-aminobenzonitrile and Meldrum’s acid .
  • NMR Data : δ 11.30 (s, NH) in DMSO-d6, distinct from the target compound’s NH signal due to altered electronic effects .

Bis-Substituted Analog: 3,4-Bis((1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)ethyl)amino)benzonitrile

  • Structural Difference : Two Meldrum’s acid-derived groups at positions 3 and 4 of the benzonitrile ring .
  • Properties :
    • Melting Point: 205.6°C, lower than the target compound’s 167–169°C (440–442 K) due to reduced symmetry .
    • UV-Vis: λmax at 324 nm (logε = 4.27) vs. the target compound’s unrecorded spectrum, suggesting enhanced conjugation .

Ester-Functionalized Analog: Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate

  • Structural Difference : Incorporates a methoxy group and ester functionality .
  • Molecular Weight: 335.31 g/mol (C16H17NO7), higher due to ester and methoxy groups .
  • Applications : Used as a synthetic intermediate in lenvatinib impurity studies, contrasting with the target compound’s role in kinase inhibitor synthesis .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Structural Feature Application
4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C14H12N2O4 272.26 167–169 4-position substituent, nitrile group Kinase inhibitor intermediate
4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile C13H11N3O4 273.25 N/A Hydrazine bridge Crystallographic studies
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C14H12N2O4 272.26 N/A 2-position substituent Research chemical
3,4-Bis(...)benzonitrile C20H20N2O8 416.38 205.6 Bis-Meldrum’s acid substitution Spectroscopic studies
Methyl 4-(((2,2-dimethyl-4,6-dioxo...)benzoate C16H17NO7 335.31 N/A Ester and methoxy groups Pharmaceutical impurity

Key Findings and Implications

  • Substituent Position : The 4-position in the target compound optimizes electronic effects for kinase inhibition, whereas 2- or 3-substituted analogs may alter binding affinity .
  • Functional Groups : Hydrazine-linked analogs exhibit radical stability but lack pharmacological relevance, while ester derivatives serve specialized roles in impurity profiling .
  • Synthetic Flexibility : Meldrum’s acid derivatives are versatile intermediates, enabling modifications for diverse applications in medicinal and materials chemistry .

Biological Activity

The compound 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile , with CAS number 205448-64-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.

The chemical structure of the compound is characterized by the presence of a dioxane ring and an amino group attached to a benzonitrile moiety. The molecular formula is C16H17NO7C_{16}H_{17}NO_7, with a molecular weight of 335.313 g/mol .

PropertyValue
CAS Number205448-64-2
Molecular FormulaC₁₆H₁₇N O₇
Molecular Weight335.313 g/mol
AppearanceBrown

Cytotoxicity

Research indicates that compounds similar in structure to This compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, studies have shown that certain dioxo derivatives possess significant tumor growth inhibitory properties against various cancer types .

In vitro studies have demonstrated that related compounds can inhibit tumor growth effectively; however, specific data on this compound's cytotoxic effects remain limited. It is suggested that further exploration into its activity against specific cancer cell lines is warranted.

The biological activity of this compound may be attributed to its ability to interact with cellular targets via hydrogen bonding and potentially disrupt normal cellular functions. For example, the presence of the amino and dioxane groups may facilitate binding to proteins or enzymes involved in cancer proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the in vitro cytotoxic potency of related compounds against twelve human cancer cell lines. While some compounds were inactive, others demonstrated significant activity comparable to established chemotherapeutics like cisplatin .
  • Structural Analysis : The structural analysis of similar compounds has revealed that the spatial arrangement of functional groups significantly influences their biological activity. The dihedral angles and planar configurations observed in these molecules suggest optimal orientations for interaction with biological macromolecules .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For this compound, SC-XRD analysis would involve mounting a high-purity crystal on a diffractometer, collecting intensity data, and refining the structure using software like SHELX or OLEX2. Pay attention to hydrogen bonding and π-π stacking interactions, which influence molecular packing. Evidence from Acta Crystallographica confirms the utility of this method for analogous dioxane-derived nitriles .

Q. How should researchers characterize the electronic properties of the nitrile and dioxane moieties in this compound?

Combine UV-Vis spectroscopy with computational density functional theory (DFT) calculations. UV-Vis can identify absorption bands linked to the nitrile group (e.g., C≡N stretching at ~2200 cm⁻¹ in IR) and the conjugated dioxane system. DFT simulations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Cross-validate results with cyclic voltammetry to assess redox behavior .

Q. What synthetic routes are validated for preparing this compound, and how can purity be optimized?

A validated route involves Knoevenagel condensation between 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-carbaldehyde and 4-aminobenzonitrile. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol. Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity. Avoid column chromatography if the compound is prone to decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Adopt a split-plot factorial design:

  • Main plots : pH levels (e.g., 2, 7, 12).
  • Subplots : Temperatures (e.g., 25°C, 40°C, 60°C).
  • Replicates : 4 replicates per condition.
    Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples with stabilizers like antioxidants for comparative analysis .

Q. What strategies resolve contradictions in reported data on the compound’s hydrogen-bonding behavior?

Conduct a systematic literature review with bibliometric analysis to identify methodological inconsistencies. Replicate conflicting studies using standardized conditions (e.g., solvent polarity, concentration). Employ variable-temperature NMR to probe dynamic hydrogen bonding, and compare results with lattice energy calculations (e.g., PIXEL method) to validate crystallographic data .

Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?

Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P) and biodegradation potential. Validate predictions with OECD 301/307 tests:

  • Aqueous solubility : Shake-flask method.
  • Photodegradation : Simulated sunlight exposure with LC-MS monitoring.
  • Ecotoxicology : Daphnia magna acute toxicity assays.
    Cross-reference results with environmental monitoring data from long-term field studies .

Q. What theoretical frameworks guide mechanistic studies of its reactivity in nucleophilic or electrophilic reactions?

Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic attack (e.g., nitrile carbon). For nucleophilic reactions, use Marcus theory to model electron transfer kinetics. Validate with kinetic isotope effects (KIEs) and substituent-dependent Hammett plots. Align hypotheses with crystallographic data on bond lengths and angles .

Q. How should researchers integrate this compound into a broader study of structure-activity relationships (SAR) for bioactive analogs?

Develop a SAR matrix:

Substituent Biological Activity (IC₅₀) Log P H-bond Donors
Nitrile[Data][Data]1
Methyl ester[Data][Data]0
Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic features with target binding. Include cytotoxicity assays (e.g., MTT) to differentiate therapeutic and toxic effects .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-laboratory variability in spectral or crystallographic data .
  • Theoretical Alignment : Frame hypotheses using conceptual frameworks like hard/soft acid/base (HSAB) theory for reactivity studies .
  • Ethical Compliance : For environmental studies, adhere to OECD guidelines and institutional review board (IRB) protocols for ecotoxicity testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Reactant of Route 2
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4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.